molecular formula C18H14N2O3S2 B6477648 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide CAS No. 2640845-41-4

N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide

Cat. No. B6477648
CAS RN: 2640845-41-4
M. Wt: 370.4 g/mol
InChI Key: DVHGDHUSASVNAF-UHFFFAOYSA-N
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Description

Bithiophene is a type of organic compound that is part of the thiophene family. It’s often used in research and in the production of certain types of polymers . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound you mentioned seems to be a complex derivative of these two compounds, but without specific data, it’s hard to provide more details.

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were to be used as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials. If it were to be used in materials science, future research might focus on studying its physical properties and finding ways to incorporate it into various types of materials .

properties

IUPAC Name

5-(furan-2-yl)-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-18(13-11-15(23-20-13)14-3-1-9-22-14)19-8-7-12-5-6-17(25-12)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHGDHUSASVNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCC3=CC=C(S3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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